13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Overview

Description

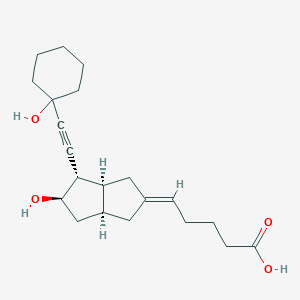

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of PGI2 . It inhibits the ADP-induced aggregation of human platelets with an ED50 of about 40 nM in PRP and 77 nM in washed platelets, which is comparable to the potency of carbaprostacyclin .

Synthesis Analysis

The synthesis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin has been described in the literature . Kanger et al. reported the synthesis of a novel, optically active 15-nonstereogenic carbaprostacyclin .Molecular Structure Analysis

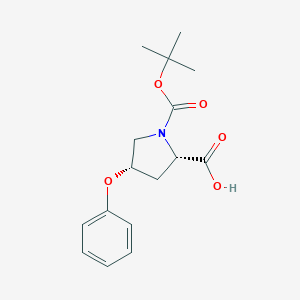

The molecular formula of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is C21H30O4 . The exact mass is 346.21440943 g/mol . The structure includes a cyclohexyl group and a carbaprostacyclin moiety .Chemical Reactions Analysis

As a stable analog of PGI2, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exhibits inhibitory effects on the ADP-induced aggregation of human platelets .Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.5 g/mol . It is soluble in DMF (>10 mg/ml), DMSO (>5 mg/ml), ethanol (>20 mg/ml), and PBS (pH 7.2) (>80 mg/ml) .Scientific Research Applications

Platelet Suppression and Vasodilation

- 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exhibits notable platelet-suppressant effects. In studies, it has shown an effective inhibition of platelet aggregation, comparable to prostacyclin (PGI2) analogues (Kobzar et al., 1994). Additionally, its vasodilator properties were observed, particularly in the context of uterine artery contractions modulated by norepinephrine.

Antiproliferative Properties

- Some structural analogues of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin have been investigated for their antiproliferative activities. Compounds synthesized from related chemical structures exhibited moderate antiproliferative activity in vitro cytotoxicity assays, suggesting potential for development in cancer therapy (Gentile et al., 2000).

Biochemical Interactions and Degradation

- The biochemical binding and interactions of compounds structurally related to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin have been extensively studied. Research has explored their binding to proteins and nucleic acids, which is critical in understanding their physiological effects and potential therapeutic applications (Cheng et al., 1972).

Inhibition of Platelet Activation

- The compound has been shown to interfere with in vivo platelet activation, as demonstrated in studies conducted with rats. Its ability to prevent platelet reduction without significantly affecting cardiovascular parameters like arterial pressure and heart rate highlights its potential for targeted therapeutic applications (Meggiato et al., 1997).

properties

IUPAC Name |

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIPMFCHTFFLFR-PRYZLTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13,14-dehydro-15-cyclohexyl Carbaprostacyclin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)